Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate

Stereochemistry Flupirtine synthesis HCV NS5B inhibitor

Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (CAS 1355334-68-7) is a fluorinated cyclopentane β-amino ester with molecular formula C₁₅H₂₀FNO₂ and a molecular weight of 265.32 g/mol. The compound exists as a racemic mixture or stereochemically undefined form, as confirmed by its InChI Key suffix UHFFFAOYSA-N.

Molecular Formula C15H20FNO2
Molecular Weight 265.32 g/mol
CAS No. 1355334-68-7
Cat. No. B1443009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate
CAS1355334-68-7
Molecular FormulaC15H20FNO2
Molecular Weight265.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F
InChIInChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3
InChIKeyJJZRERDJXSZNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (CAS 1355334-68-7): Procurement-Relevant Structural and Application Baseline


Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (CAS 1355334-68-7) is a fluorinated cyclopentane β-amino ester with molecular formula C₁₅H₂₀FNO₂ and a molecular weight of 265.32 g/mol . The compound exists as a racemic mixture or stereochemically undefined form, as confirmed by its InChI Key suffix UHFFFAOYSA-N [1]. It is primarily recognized as a key synthetic intermediate in the preparation of Flupirtine maleate, a centrally acting non-opioid analgesic [2]. The molecule features a cyclopentane ring substituted at the 2-position with a 4-fluorobenzylamino group and an ethyl ester, providing a conformationally constrained scaffold that is valuable in medicinal chemistry for both Flupirtine-oriented and CNS-targeting programs [3].

Why Generic Substitution of Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (CAS 1355334-68-7) Carries Procurement Risk


Although several cyclopentane-based 4-fluorobenzylamino esters share the same molecular formula and are listed under closely related CAS numbers, they are not interchangeable. The target compound (CAS 1355334-68-7) is the racemic or stereochemically unresolved form, whereas CAS 1033756-46-5 and CAS 1140972-21-9 are defined single enantiomers with distinct InChI Key stereochemistry descriptors . The free acid analog 2-[(4-fluorobenzyl)amino]cyclopentanecarboxylic acid (MW 237.27) differs in both molecular weight and functional group reactivity, requiring additional esterification steps if mis-substituted . Furthermore, the cis/trans diastereomeric ratio critically affects downstream reactivity: the cis isomer is obtained in 77% yield under reductive amination conditions versus only 12% for the trans isomer, a 6.4-fold difference in synthetic efficiency [1]. Substituting without verifying stereochemical identity, ester/acid status, or diastereomeric composition can lead to failed reactions, reduced yields, and non-compliance with pharmacopoeial intermediate specifications for Flupirtine manufacturing.

Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (CAS 1355334-68-7): Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Identity Defines Application Scope: Racemic vs. Enantiopure Forms

CAS 1355334-68-7 is the racemic or stereochemically unresolved form (InChI Key: JJZRERDJXSZNIT-UHFFFAOYSA-N), in contrast to the (1R,2S) enantiomer (CAS 1033756-46-5, InChI Key: JJZRERDJXSZNIT-KGLIPLIRSA-N) and the (1S,2R) enantiomer (CAS 1140972-21-9, InChI Key: JJZRERDJXSZNIT-UONOGXRCSA-N) . For Flupirtine intermediate applications, stereochemistry at the cyclopentane 2-position is not retained in the final drug substance, making the racemic form appropriate and cost-effective [1]. However, for HCV NS5B polymerase inhibitor programs, synthesis of the optically active intermediate requires >99% diastereomeric excess (de) of the (1R,2S)-configured compound 12, achieved via mandelic acid resolution [2]. The racemic form cannot substitute in this context without additional chiral resolution steps.

Stereochemistry Flupirtine synthesis HCV NS5B inhibitor

Cis/Trans Diastereoselectivity: 6.4-Fold Yield Advantage Confirmed by Patent Data

Synthesis of the target compound via sodium triacetoxyborohydride-mediated reductive amination in glacial acetic acid/acetonitrile at 0–23 °C, as described in US Patent 8,097,613 B2, yields the cis-2-(4-fluoro-benzylamino)-cyclopentanecarboxylic acid ethyl ester in 77% over two steps (19.9 g isolated as a pale yellow oil) [1]. Continued elution of the silica gel column afforded the trans isomer in only 12% yield (3.2 g, dark orange oil) [1]. This 6.4-fold preference for the cis diastereomer is a direct consequence of the reaction conditions and substrate geometry. For procurement, this means that CAS 1355334-68-7 as supplied should be predominantly or exclusively the cis-configured material; the corresponding cis-specific CAS 1033755-81-5 is listed as a synonym in multiple vendor catalogs [2].

Diastereoselectivity Reductive amination Synthetic yield

Commercial Purity Specifications: ≥97% vs. Industry-Standard 95+% for Chiral Analogs

Multiple vendors list CAS 1355334-68-7 at a minimum purity of 97% (Howei Pharm, product 106HT2195, under quality standard Q/HWC032-2020 ; Biomart/WKQ-0722932, purity ≥97% ). In comparison, the (1R,2S) enantiomer (CAS 1033756-46-5) is most commonly offered at 95+% purity across multiple suppliers, including Ambeed (Cat. A572600) , CymitQuimica , Leyan (Cat. 1433430) , and Beyotime (Cat. Y037962) [1], all specifying ≥95% or 95+%. This 2-percentage-point differential in minimum purity specification (97% vs. 95%) may reflect the relative synthetic accessibility of the racemic form versus the additional processing burden of chiral resolution.

Purity specification Quality control Vendor comparison

Predicted Physicochemical Properties: LogP, LogD, and Drug-Likeness Parameters for Formulation Planning

ACD/Labs Percepta predicted properties for CAS 1355334-68-7 include ACD/LogP = 2.98, ACD/LogD (pH 5.5) = 0.03, and ACD/LogD (pH 7.4) = 1.23 . The compound has zero Rule of 5 violations, 6 freely rotatable bonds, a polar surface area of 38 Ų, and a density of 1.1±0.1 g/cm³ . For the (1S,2R) enantiomer (CAS 1140972-21-9), a separately reported experimental LogP of 3.04 has been listed , showing close agreement with the predicted value for the racemate (ΔLogP = 0.06). In contrast, the free acid analog has a lower molecular weight (237.27 vs. 265.32) and lacks the ethyl ester, which significantly alters LogD and solubility profiles . These parameters are critical for researchers planning formulation studies, DMPK assays, or chromatographic method development.

Lipophilicity LogP Drug-likeness ACD/Labs prediction

Functional Group Identity: Ethyl Ester vs. Free Acid Determines Downstream Reactivity Pathway

The target compound CAS 1355334-68-7 bears an ethyl ester (MW 265.32, C₁₅H₂₀FNO₂), distinguishing it from the free carboxylic acid analog 2-[(4-fluorobenzyl)amino]cyclopentanecarboxylic acid (MW 237.27, C₁₃H₁₆FNO₂) . In the established Flupirtine synthetic pathway, the ester functionality participates in ring-opening and subsequent reactions to yield the final pyridine-based drug substance [1]. The free acid would require an additional esterification step prior to use in this pathway, introducing an extra synthetic operation with associated yield loss. The commercial availability of the free acid at ≥97% purity (VWR Catalog 102838-394) means that both forms are accessible, but they are not functionally interchangeable without additional chemical transformation.

Functional group Ester hydrolysis Synthetic intermediate Flupirtine

Documented Role as Flupirtine Intermediate: Established Synthetic Pathway vs. Competing Intermediates

CAS 1355334-68-7 serves as an intermediate in a specific Flupirtine synthetic route that proceeds via a cyclopentane ring-opening strategy, distinct from the more commonly cited route starting from 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine (ANFP, CAS 33400-49-6) [1]. The ANFP-based route proceeds via catalytic hydrogenation with Raney nickel followed by ethyl chloroformate acylation [2], while the cyclopentane ester route offers an alternative disconnection that may provide advantages in regiochemical control or intermediate isolation. WO2010136113A1 describes a one-pot method for Flupirtine maleate preparation using ANFP condensation and reduction without intermediate separation [3]. The existence of multiple synthetic routes means that procurement of CAS 1355334-68-7 is specifically relevant for programs utilizing the cyclopentane-based disconnection rather than the more common ANFP pathway.

Flupirtine Synthetic intermediate Process chemistry ANFP

Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (CAS 1355334-68-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Flupirtine Maleate API Manufacturing via Cyclopentane Ring-Opening Route

This is the primary documented industrial application. CAS 1355334-68-7 serves as a key intermediate in the synthesis of Flupirtine maleate (Katadolon®), a centrally acting non-opioid analgesic [1]. The synthetic pathway involves ring-opening of the cyclopentane ester followed by subsequent reactions to construct the aminopyridine core [1]. For this application, the racemic nature of CAS 1355334-68-7 is not a liability because the cyclopentane stereochemistry is not retained in the final drug substance [1]. The compound's ≥97% commercial purity specification and 77% documented synthetic yield for the cis isomer [2] support its suitability for process-scale Flupirtine manufacturing. Users should verify that their synthetic route specifically requires the cyclopentane ester intermediate rather than the more common ANFP (CAS 33400-49-6) starting material [3].

HCV NS5B Polymerase Inhibitor Research Requiring Enantiopure Intermediate

For HCV drug discovery programs targeting the NS5B polymerase, the enantiomerically pure (1R,2S) form (>99% de) is required as a synthetic intermediate [4]. While CAS 1355334-68-7 (racemic) is not directly suitable for this application, it can serve as a starting material for chiral resolution using (S)-(+)-mandelic acid to afford compound 12 at >99% de, as demonstrated in the 4-step synthesis reported by Dragovich et al. [4]. Procurement of the racemic form for this purpose should be accompanied by a plan for chiral resolution and enantiomeric excess determination. The experimental LogP of 3.04 for the enantiomer confirms the lipophilicity range suitable for CNS-penetrant HCV inhibitor design.

Conformationally Constrained Scaffold for CNS-Targeted Medicinal Chemistry

The rigid cyclopentane backbone combined with the 4-fluorobenzylamino substituent provides a conformationally constrained scaffold with predicted drug-like properties: ACD/LogP 2.98, zero Rule of 5 violations, and a polar surface area of 38 Ų . The pH-dependent LogD shift from 0.03 (pH 5.5) to 1.23 (pH 7.4) indicates that the compound will exhibit differential partitioning in gastrointestinal vs. plasma compartments, a property relevant for CNS-targeting programs. This scaffold is suitable for elaboration into enzyme inhibitors, receptor modulators, or peptidomimetic precursors where the fluorobenzyl group enhances metabolic stability and target binding affinity through halogen bonding and hydrophobic interactions.

Quality Control Reference Standard for Flupirtine Intermediate Specifications

CAS 1355334-68-7 is commercially available under defined quality standards, including Howei Pharm's Q/HWC032-2020, with ≥97% purity and accompanying Certificate of Analysis . The compound is supplied with storage specifications of -20°C, dry, protected from light, and sealed, with a documented 2-year shelf life . These specifications make it suitable for use as a reference standard in quality control laboratories supporting Flupirtine manufacturing, where identity and purity of the cyclopentane intermediate must be verified against pharmacopoeial or internal specifications. The compound's MDL number MFCD19706057 provides a unique identifier for inventory and documentation purposes.

Quote Request

Request a Quote for Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.